molecular formula C9H19NO B12982606 2-(1,4-Dimethylpiperidin-4-yl)ethan-1-ol

2-(1,4-Dimethylpiperidin-4-yl)ethan-1-ol

Cat. No.: B12982606
M. Wt: 157.25 g/mol
InChI Key: LGGASYKRBGHTFW-UHFFFAOYSA-N
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Description

2-(1,4-Dimethylpiperidin-4-yl)ethan-1-ol is a piperidine derivative characterized by a six-membered piperidine ring substituted with two methyl groups at the 1- and 4-positions and an ethanol moiety at the 4-position. Piperidine derivatives are widely studied due to their versatility in pharmaceuticals, agrochemicals, and material science. The dimethyl groups at the 1- and 4-positions introduce steric and electronic effects that influence the compound’s conformational stability and reactivity.

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

2-(1,4-dimethylpiperidin-4-yl)ethanol

InChI

InChI=1S/C9H19NO/c1-9(5-8-11)3-6-10(2)7-4-9/h11H,3-8H2,1-2H3

InChI Key

LGGASYKRBGHTFW-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(CC1)C)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Reductive Amination: : One common method to synthesize 2-(1,4-Dimethylpiperidin-4-yl)ethan-1-ol involves the reductive amination of 4-piperidone with formaldehyde and a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, yielding the desired product with high selectivity.

  • Grignard Reaction: : Another synthetic route involves the reaction of 4-piperidone with a Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis to yield the target compound.

Industrial Production Methods

Industrial production of 2-(1,4-Dimethylpiperidin-4-yl)ethan-1-ol often employs continuous flow reactors to ensure consistent quality and yield. The process typically involves the same synthetic routes as laboratory methods but scaled up with optimized reaction conditions to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : 2-(1,4-Dimethylpiperidin-4-yl)ethan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : The compound can be reduced to form various derivatives, such as amines, using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: : Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters. Common reagents for these reactions include alkyl halides and acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Amines.

    Substitution: Ethers or esters.

Scientific Research Applications

Chemistry

In chemistry, 2-(1,4-Dimethylpiperidin-4-yl)ethan-1-ol is used as an intermediate in the synthesis of various complex molecules

Biology

In biological research, this compound is studied for its potential effects on cellular processes. It can be used to investigate the role of piperidine derivatives in biological systems and their interactions with biomolecules.

Medicine

In medicine, 2-(1,4-Dimethylpiperidin-4-yl)ethan-1-ol is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of various functional materials.

Mechanism of Action

The mechanism by which 2-(1,4-Dimethylpiperidin-4-yl)ethan-1-ol exerts its effects involves its interaction with specific molecular targets, such as receptors or enzymes. The ethanol group allows for hydrogen bonding interactions, while the piperidine ring provides structural rigidity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Piperidine Derivatives

Compound Name Piperidine Substitution Additional Functional Groups Key Applications References
2-(1,4-Dimethylpiperidin-4-yl)ethan-1-ol 1,4-dimethyl Ethanol Pharmaceutical intermediates N/A
2,2,6,6-Tetramethylpiperidin-4-ol 2,2,6,6-tetramethyl Hydroxyl Polymer stabilizers
1-(4-(Piperidin-4-yl)phenyl)ethan-1-ol HCl Piperidin-4-yl Phenyl, HCl salt Drug development, materials

Table 2: Reactivity and Stability

Compound Name Steric Hindrance Oxidation Stability Thermal Stability
2-(1,4-Dimethylpiperidin-4-yl)ethan-1-ol Moderate High Moderate
2,2,6,6-Tetramethylpiperidin-4-ol High Very high High
1-(4-(Piperidin-4-yl)phenyl)ethan-1-ol HCl Low Moderate Low

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